molecular formula C14H15F3O4S B3007182 1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a CAS No. 2197062-13-6

1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a

Cat. No.: B3007182
CAS No.: 2197062-13-6
M. Wt: 336.33
InChI Key: ZSIHZGHJJQOUAQ-UHFFFAOYSA-N
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Description

1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid is a fluorinated thiane derivative characterized by a 1,1-dioxo-thiane (sulfone) backbone substituted with a trifluoromethylphenylmethyl group at the 4-position and a carboxylic acid moiety. This compound belongs to a class of sulfur-containing heterocycles, where the sulfone group enhances metabolic stability and electronic properties, while the trifluoromethyl group contributes to lipophilicity and resistance to enzymatic degradation .

Notably, this compound has been listed as discontinued by CymitQuimica, though its structural analogs remain relevant in pharmaceutical and agrochemical research due to their unique physicochemical profiles .

Properties

IUPAC Name

1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]thiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O4S/c15-14(16,17)11-3-1-2-10(8-11)9-13(12(18)19)4-6-22(20,21)7-5-13/h1-3,8H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIHZGHJJQOUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the thiane ring. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and reactivity.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structural features make it a valuable tool for investigating biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are of interest for developing new drugs and treatments.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Applications/Notes References
1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid - Trifluoromethylphenylmethyl
- Carboxylic acid
- High lipophilicity (CF₃ group)
- Enhanced metabolic stability (sulfone)
Discontinued; potential use in drug discovery for enzyme inhibition
3-(1,1-Dioxo-1lambda⁶,4-thiazinan-4-yl)-benzenecarboxylic acid - Thiazinan ring
- Benzenecarboxylic acid
- Rigid thiazinan scaffold
- Improved solubility (carboxylic acid)
Investigated for kinase inhibition; CAS 763073-96-7
4-Methyl-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid - Methyl group
- Carboxylic acid
- Simplified structure
- Reduced steric hindrance
Intermediate in peptidomimetic synthesis
(4-Fluoro-1,1-dioxo-1lambda⁶-thian-4-yl)methanesulfonyl chloride - Fluorine atom
- Methanesulfonyl chloride
- Electrophilic sulfonyl chloride
- Fluorine enhances bioavailability
Used as a reactive intermediate in polymer chemistry
1,1-Dioxo-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-4-carboxylic acid hydrochloride - Pyridinylmethyl
- Hydrochloride salt
- Basic nitrogen (pyridine) improves water solubility Preclinical studies for antiviral activity

Key Findings

Trifluoromethyl vs. Halogen Substitution

  • The trifluoromethyl group in the target compound confers greater lipophilicity compared to halogenated analogs like (4-Fluoro-1,1-dioxo-1lambda⁶-thian-4-yl)methanesulfonyl chloride , which prioritizes electrophilic reactivity over passive membrane permeability .

Solubility and Salt Forms

  • Hydrochloride salts (e.g., 1,1-Dioxo-4-(pyridin-3-ylmethyl)-1lambda(6)-thiane-4-carboxylic acid hydrochloride ) demonstrate improved aqueous solubility, making them preferable for in vivo studies, whereas the free carboxylic acid form of the target compound may require formulation optimization .

Synthetic Utility Methanesulfonyl chloride derivatives (e.g., ) serve as reactive intermediates for covalent binding strategies, unlike the carboxylic acid group in the target compound, which is typically used for non-covalent interactions or prodrug design .

Research Implications and Limitations

  • Discontinuation Challenges : The discontinuation of the target compound limits direct experimental data, necessitating reliance on structural analogs for property extrapolation .
  • Gaps in Data: Limited solubility, stability, or bioactivity data are available for the exact compound, highlighting the need for computational modeling (e.g., QSAR) to predict behavior.

Biological Activity

1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • IUPAC Name : 4-(3-(trifluoromethyl)benzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
  • Molecular Formula : C14H15F3O4S
  • CAS Number : Not specified in the available data.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including its potential as an anti-diabetic agent, antioxidant, and its effects on various enzyme activities.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of compounds with similar structures exhibit significant alpha-amylase inhibitory activity. For instance, one study reported that a related compound showed an IC50 value of 4.58 μM compared to acarbose (IC50 = 1.58 μM), indicating promising antidiabetic properties .

Concentration (μM/mL)% Inhibition
50078.85
25073.08
12568.90
62.562.28
31.2558.47

This suggests that the presence of the trifluoromethyl group may enhance the compound's ability to inhibit enzymes involved in carbohydrate metabolism.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH free radical scavenging assay. The compound exhibited an IC50 value of 2.36 μM, which is notable when compared to ascorbic acid (IC50 = 0.85 μM) . This indicates that the compound may effectively neutralize free radicals, thereby protecting cells from oxidative stress.

Enzyme Inhibition Studies

The compound's interaction with various enzymes has been explored:

  • Alpha-Amylase : IC50 values suggest strong inhibition.
  • PTP-1B : The compound was found to be more effective than standard drugs like ursolic acid with an IC50 value of 0.91 μM .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of similar compounds:

  • Study on Trifluoromethyl Substituted Compounds :
    • A study evaluated a series of trifluoromethyl-substituted compounds for their inhibitory effects on cholinesterases and β-secretase, revealing moderate activity against these targets due to enhanced lipophilicity and metabolic stability provided by the trifluoromethyl group .
  • Cytotoxicity Evaluations :
    • Compounds similar in structure were tested against cancer cell lines (e.g., MCF-7), showing varying degrees of cytotoxicity and supporting the potential for anticancer applications .

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